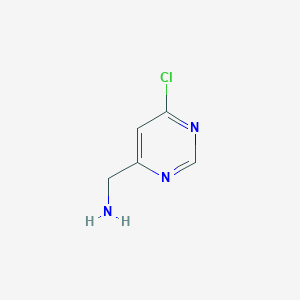

(6-Chloropyrimidin-4-yl)methanamine

描述

Structure

3D Structure

属性

IUPAC Name |

(6-chloropyrimidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-1-4(2-7)8-3-9-5/h1,3H,2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRPPUPAPVOGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744280 | |

| Record name | 1-(6-Chloropyrimidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933702-18-2 | |

| Record name | 1-(6-Chloropyrimidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloropyrimidin 4 Yl Methanamine and Core Analogs

Established Synthetic Routes for (6-Chloropyrimidin-4-yl)methanamine

The formation of the aminomethyl moiety at the C4-position of the 6-chloropyrimidine scaffold can be achieved through several established synthetic transformations. The most prominent strategies involve the reduction of a nitrile precursor, nucleophilic substitution on a methyl halide, or reductive amination of a corresponding aldehyde.

Nucleophilic Substitution Approaches to the Amine Moiety

A classical approach to forming primary amines involves the nucleophilic substitution of an alkyl halide. researchgate.net In the context of synthesizing this compound, this strategy would require the intermediate 4-(chloromethyl)-6-chloropyrimidine . The synthesis of analogous chloromethylated heterocyclic systems, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, is achieved by treating the corresponding pyrimidinone precursor with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com

Once the 4-(chloromethyl)-6-chloropyrimidine intermediate is obtained, the amine can be introduced via several methods. The Gabriel synthesis is a robust method that transforms primary alkyl halides into primary amines using potassium phthalimide (B116566). researchgate.net This two-step process involves the N-alkylation of potassium phthalimide with the alkyl halide, followed by the liberation of the primary amine. researchgate.net The release of the amine is typically accomplished through hydrazinolysis (the Ing-Manske procedure) or acid hydrolysis. researchgate.net This method avoids the over-alkylation often seen when using ammonia (B1221849) directly. researchgate.net

Phosphorylation-Mediated Transformations

While phosphorylation is a key step in the synthesis of chloropyrimidine intermediates from their hydroxy precursors (see Section 2.2.1), its direct role in mediating the transformation to the aminomethyl group is not extensively documented in the literature for this specific compound. Conceptually, a hydroxymethyl group at the C4-position could be converted into a good leaving group via phosphorylation, which could then be displaced by an amine source. However, other routes, such as the conversion of the hydroxymethyl group to a chloromethyl group, are generally more common and direct.

Reductive Amination Strategies via Schiff Base Formation

Reductive amination is a versatile and widely used method for C-N bond formation. rsc.org This strategy typically involves the reaction of an aldehyde or ketone with an amine to form an imine (Schiff base) intermediate, which is then reduced to the corresponding amine.

A highly effective pathway to this compound is through the reduction of the nitrile group of 6-chloropyrimidine-4-carbonitrile (B1289307) . This intermediate is a versatile starting material for various pyrimidine (B1678525) derivatives. nih.gov The reduction of nitriles to primary amines can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with metal catalysts such as palladium, platinum, or nickel. libretexts.org While LiAlH₄ is effective, it can sometimes lead to the reduction of the pyrimidine ring itself, depending on the substituents and reaction conditions. researchgate.netresearchgate.net

Alternatively, the synthesis can proceed via the 6-chloropyrimidine-4-carbaldehyde intermediate. This aldehyde can be reacted with an amine source, such as ammonia, to form a transient Schiff base, which is then reduced in situ to the target methanamine. A potential route to the required aldehyde involves the partial reduction of the more readily available 6-chloropyrimidine-4-carbonitrile using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H), which is known to convert nitriles to aldehydes. chemistrysteps.com

Interactive Data Table: Comparison of Synthetic Routes to this compound

| Route | Key Intermediate | Key Transformation | Common Reagents | Notes |

| Nitrile Reduction | 6-Chloropyrimidine-4-carbonitrile | Reduction of nitrile | LiAlH₄; H₂/Pd, Pt, or Ni | A direct and efficient route using a commercially available intermediate. libretexts.org |

| Nucleophilic Substitution | 4-(Chloromethyl)-6-chloropyrimidine | Gabriel synthesis or direct amination | Potassium phthalimide, then N₂H₄; Ammonia | Dependent on the successful synthesis of the chloromethyl intermediate. researchgate.netmdpi.com |

| Reductive Amination | 6-Chloropyrimidine-4-carbaldehyde | Imine formation and reduction | NH₃, NaBH₃CN, H₂/Catalyst | Requires synthesis of the aldehyde, potentially from the corresponding nitrile. chemistrysteps.com |

Synthesis of Key Chloropyrimidine Intermediates

The accessibility of functionalized chloropyrimidines is fundamental to the synthesis of the target compound and its analogs. These intermediates are typically prepared through the chlorination of pyrimidone precursors or from existing polychlorinated pyrimidine scaffolds.

Chlorination of Pyrimidone Precursors (e.g., 4,6-Dihydroxypyrimidine)

A cornerstone reaction in pyrimidine chemistry is the conversion of hydroxypyrimidines (which exist in tautomeric equilibrium with their pyrimidone forms) to chloropyrimidines. The synthesis of 4,6-dichloropyrimidine (B16783) , a crucial precursor for 6-chloropyrimidine-4-carbonitrile, is well-established and typically involves the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.comgoogle.com The reaction is often carried out at elevated temperatures, and frequently in the presence of a tertiary amine base such as N,N-dimethylaniline, pyridine (B92270), or a hindered amine like N,N-diisopropylethylamine (Hünig's base) to neutralize the HCl generated. google.comgoogle.com

Interactive Data Table: Synthesis of 4,6-Dichloropyrimidine

| Starting Material | Chlorinating Agent | Base/Catalyst | Temperature (°C) | Yield (%) | Reference(s) |

| 4,6-Dihydroxypyrimidine | POCl₃ | N,N-Dimethylcyclohexylamine | 95-100 | 86.8 | google.com |

| 4,6-Dihydroxypyrimidine | POCl₃ | Triethylamine HCl | 95-100 | ~83 | google.com |

| 4,6-Dihydroxypyrimidine | POCl₃ | N,N-Diisopropylethylamine | 80 | 70 | google.com |

| 4,6-Dihydroxypyrimidine | POCl₃ | 2-Methyl-5-ethyl-pyridine | Not specified | ~100 | chemicalbook.com |

Preparation of Polychlorinated Pyrimidine Scaffolds

For the synthesis of more complex or diversely substituted pyrimidines, polychlorinated scaffolds serve as versatile starting materials. For instance, 2,4,6-trichloropyrimidine can be prepared from barbituric acid. This process involves reacting barbituric acid first with phosphorus oxychloride (POCl₃) and subsequently with phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas. google.com Such polychlorinated pyrimidines, like 4,6-dichloropyrimidine and 2,4,5,6-tetrachloropyrimidine, offer multiple reactive sites for sequential nucleophilic substitutions, allowing for the controlled construction of highly functionalized pyrimidine derivatives. researchgate.netnih.gov The synthesis of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) from thiobarbituric acid provides another route to a useful, differentially substituted scaffold. arkat-usa.org

Advanced Coupling and Functionalization Reactions

Modern organic synthesis relies heavily on powerful coupling and functionalization reactions to construct complex molecular architectures from simpler precursors. The following sections highlight key advancements in this area as they pertain to pyrimidine chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, stands out for its versatility and functional group tolerance. mdpi.comresearchgate.net

The general scheme for a Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle typically proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

In the context of pyrimidine synthesis, chloro-substituted pyrimidines serve as excellent substrates for Suzuki-Miyaura cross-coupling. mdpi.com For instance, the reaction of a chloropyrimidine with an arylboronic acid in the presence of a palladium catalyst and a suitable base can efficiently generate aryl-substituted pyrimidines. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction yields and selectivity. mdpi.commdpi.com For example, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at sterically hindered positions on the pyrimidine ring. nih.gov

Recent advancements have also explored microwave-assisted Suzuki-Miyaura couplings, which can significantly reduce reaction times and improve yields for the synthesis of C4-substituted pyrimidines. mdpi.com Furthermore, an "aminative Suzuki-Miyaura coupling" has been developed, which uniquely incorporates a formal nitrene insertion process, leading to the formation of C-N-C linked diaryl amines instead of the typical C-C linked biaryls. nih.gov

| Component | Role | Examples |

|---|---|---|

| Substrate | The pyrimidine-containing starting material. | This compound, 2,4-dichloropyrimidine (B19661) |

| Coupling Partner | Provides the group to be attached to the pyrimidine ring. | Arylboronic acids, organostannanes |

| Catalyst | Facilitates the reaction at a lower energy. | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | Modifies the catalyst's properties, influencing reactivity and selectivity. | Triphenylphosphine (PPh₃), N-heterocyclic carbenes (NHCs) |

| Base | Activates the boronic acid and neutralizes acidic byproducts. | K₃PO₄, Na₂CO₃ |

| Solvent | Dissolves the reactants and facilitates the reaction. | Dioxane, Toluene, Water |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, including pyrimidines. thieme-connect.comnih.gov This approach avoids the pre-functionalization of the substrate, thereby shortening synthetic sequences and reducing waste.

Several modes of metal-catalyzed C-H functionalization of pyrimidines have been developed. thieme-connect.com One common method involves the oxidative C-H/C-H coupling between two (hetero)arenes. thieme-connect.com Another approach is the C-H/C-X coupling of pyrimidines with aryl halides. thieme-connect.com The directing-group-assisted strategy has proven particularly effective for achieving site-selective C-H functionalization. nih.govacs.org In this method, a coordinating group on the pyrimidine directs a transition metal catalyst to a specific C-H bond, enabling its selective activation and subsequent functionalization. nih.govacs.org Pyrimidine and quinoline-based directing groups have shown strong coordinating ability, facilitating diverse meta-C-H functionalization of arenes. acs.org

Diazotization Reactions for Pyrimidine Derivatization

Diazotization reactions provide a classic yet effective method for the derivatization of pyrimidines. rsc.orgorganic-chemistry.org This process typically involves the treatment of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org These diazonium salts are versatile intermediates that can undergo a variety of transformations. organic-chemistry.org

For instance, aminopyrimidines can be converted to their corresponding fluoropyrimidines via diazotization in fluoroboric acid. rsc.org Diazonium salts can also participate in coupling reactions with activated pyrimidine rings. When the pyrimidine ring is sufficiently activated by electron-donating groups, even weak electrophiles like diazonium salts can couple at the C-5 position. researchgate.net

Novel Synthetic Strategies for Pyrimidine-Embedded Systems

The quest for novel molecular scaffolds with unique three-dimensional arrangements has spurred the development of innovative synthetic strategies. These approaches aim to create conformationally diverse pyrimidine-embedded systems that are not readily accessible through traditional methods.

Skeletal Transformation Methodologies for Conformationally Diverse Scaffolds

Skeletal transformation, or deconstruction-reconstruction, strategies offer a powerful approach to diversify pyrimidine-containing compounds. nih.gov This methodology involves the conversion of a pyrimidine into a reactive intermediate that can then be used in various heterocycle-forming reactions. For example, pyrimidines can be transformed into N-arylpyrimidinium salts, which can then be cleaved to generate a three-carbon iminoenamine building block. nih.gov This building block can subsequently be reacted with different partners to construct a wide range of other nitrogen heteroaromatics. nih.gov Such strategies are particularly valuable for structure-activity relationship (SAR) studies in drug discovery, allowing for the modification of the core heterocyclic structure of a complex molecule. nih.gov

Utilization of C1 Building Blocks in Pyrimidine Derivatization

The use of simple C1 building blocks in the derivatization of pyrimidines represents an efficient and atom-economical approach to increase molecular complexity. While direct C-H functionalization often focuses on the introduction of larger aryl or alkyl groups, the incorporation of single carbon units can also be achieved through various synthetic methods. For instance, certain formylating agents can introduce a formyl group onto the pyrimidine ring, which can then be further elaborated. While not extensively detailed in the provided context for this compound specifically, the broader field of pyrimidine chemistry explores such transformations. The development of methods for the direct and selective introduction of C1 units remains an active area of research.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. The application of microwave irradiation to the synthesis of heterocyclic compounds, including pyrimidine derivatives, has been an area of significant research. While specific peer-reviewed protocols for the microwave-assisted synthesis of this compound are not extensively documented, established synthetic routes for this compound and its analogs can be adapted to microwave conditions based on analogous transformations reported in the literature for related pyrimidine systems.

The primary strategies for synthesizing this compound involve either the introduction of the aminomethyl group onto a pre-formed 6-chloropyrimidine ring or the construction of the pyrimidine ring with the aminomethyl precursor already in place, followed by chlorination. Microwave assistance can be particularly beneficial in accelerating key steps such as nucleophilic substitutions, reductions, and cross-coupling reactions.

One plausible microwave-assisted approach involves the reduction of 6-chloro-4-cyanopyrimidine. The cyano group serves as a precursor to the aminomethyl functionality. In conventional synthesis, this reduction is often achieved using metal hydrides or catalytic hydrogenation over several hours. Microwave irradiation can significantly accelerate catalytic transfer hydrogenation reactions.

Another viable route is the nucleophilic substitution of a suitable leaving group on the methyl substituent at the 4-position of the pyrimidine ring. For instance, starting from 4-(chloromethyl)-6-chloropyrimidine, a microwave-assisted Gabriel synthesis or direct amination could be employed to introduce the amine functionality. The Gabriel synthesis is a classic method for preparing primary amines and involves the reaction of an alkyl halide with potassium phthalimide, followed by hydrazinolysis. Microwave heating has been shown to expedite both steps of the Gabriel synthesis for various substrates.

Below are detailed research findings for proposed microwave-assisted synthetic protocols for this compound and its core analogs, presented with hypothetical but scientifically grounded experimental parameters.

Proposed Microwave-Assisted Reduction of 6-Chloro-4-cyanopyrimidine

This method focuses on the conversion of a nitrile to a primary amine using a microwave-assisted catalytic transfer hydrogenation. Ammonium formate (B1220265) can serve as the hydrogen source in the presence of a palladium catalyst.

| Parameter | Value |

| Starting Material | 6-Chloro-4-cyanopyrimidine |

| Reagents | Ammonium formate, Palladium on carbon (10%) |

| Solvent | Ethanol (B145695) |

| Microwave Power | 100-150 W |

| Temperature | 80-100 °C |

| Reaction Time | 10-20 min |

| Proposed Yield | 75-85% |

Proposed Microwave-Assisted Gabriel Synthesis from 4-(Chloromethyl)-6-chloropyrimidine

This two-step protocol involves an initial nucleophilic substitution with potassium phthalimide, followed by hydrazinolysis to release the primary amine. Both steps can be accelerated by microwave irradiation.

Step 1: Synthesis of N-((6-chloropyrimidin-4-yl)methyl)phthalimide

| Parameter | Value |

| Starting Material | 4-(Chloromethyl)-6-chloropyrimidine |

| Reagents | Potassium phthalimide |

| Solvent | N,N-Dimethylformamide (DMF) |

| Microwave Power | 150-200 W |

| Temperature | 120-140 °C |

| Reaction Time | 5-10 min |

| Proposed Yield | 80-90% |

Step 2: Hydrazinolysis to this compound

| Parameter | Value |

| Starting Material | N-((6-chloropyrimidin-4-yl)methyl)phthalimide |

| Reagents | Hydrazine hydrate |

| Solvent | Ethanol |

| Microwave Power | 100 W |

| Temperature | 80 °C |

| Reaction Time | 15-25 min |

| Proposed Yield | 70-80% |

These proposed protocols illustrate the potential of microwave-assisted synthesis to provide rapid and efficient access to this compound. The significant reduction in reaction times from hours to minutes, coupled with potentially higher yields, underscores the advantages of this technology in the synthesis of complex heterocyclic molecules. Further experimental validation would be required to optimize these conditions and confirm the efficacy of these approaches.

Reactivity and Mechanistic Investigations of 6 Chloropyrimidin 4 Yl Methanamine and Chloropyrimidine Derivatives

Nucleophilic Aromatic Substitution (SNAr) on Chloropyrimidine Rings

Nucleophilic aromatic substitution on chloropyrimidine rings is a cornerstone of their chemical modification. This reaction class allows for the introduction of various nucleophiles, which is essential for synthesizing derivatives with potential therapeutic applications. mdpi.com The SNAr mechanism is favored in these systems due to the electron-deficient nature of the pyrimidine (B1678525) ring, which is further activated by the presence of electron-withdrawing groups. wikipedia.orgbyjus.com

Regioselectivity in Substitution at C4 and C6 Positions

The positions of chloro substituents on the pyrimidine ring significantly influence the regioselectivity of nucleophilic attack. In dichloropyrimidines, the relative reactivity of the C4 and C6 positions is a critical factor. For instance, in the reaction of 3-aminopyrrole with chloropyrimidines, substitution at the C4/C6 positions is generally favored over the C2 position. arkat-usa.org Specifically, when chloro groups are present at both C4/C6 and C2, the primary product results from the displacement of the chloro group at the C4 or C6 position. researchgate.netarkat-usa.org

The presence of other activating or deactivating groups on the pyrimidine ring further directs the regioselectivity. For example, in 2,4-dichloropyrimidines bearing an electron-withdrawing substituent at the C-5 position, there is a pronounced selectivity for substitution at the C-4 position. researchgate.net Conversely, less reactive chloropyrimidines may require acid catalysis to facilitate substitution. researchgate.netarkat-usa.org The inherent electronic properties of the pyrimidine ring, with its electron-withdrawing nitrogen atoms, contribute to the stabilization of anionic intermediates, thereby enhancing reactivity at these positions. mdpi.com

| Reactant | Position of Cl Substituents | Major Substitution Position | Reference |

|---|---|---|---|

| 2,4-Dichloropyrimidine (B19661) with C5-electron-withdrawing group | C2, C4 | C4 | researchgate.net |

| Chloropyrimidines with 3-aminopyrrole | C2, C4, C6 | C4/C6 | researchgate.netarkat-usa.org |

| 2,4,6-Trichloropyrimidine | C2, C4, C6 | C6 (competitive with C2) | researchgate.net |

Influence of Nucleophile Nature and Structure

The nature and structure of the nucleophile play a pivotal role in the outcome of SNAr reactions with chloropyrimidines. The reactivity of the nucleophile directly impacts the reaction rate and can even influence the mechanistic pathway. uchile.cl Generally, more nucleophilic amines react more readily. For instance, highly reactive heteroaryl chlorides like 2-chloropyrimidine (B141910) undergo facile SNAr reactions with various amine nucleophiles, often without the need for metal catalysis. nih.gov

The structural characteristics of the nucleophile, such as being a primary or secondary amine, also affect reactivity. uchile.cl Studies have shown that secondary amines like piperidine (B6355638) can exhibit different reactivity profiles compared to primary amines like propylamine (B44156) under the same conditions. uchile.cl Furthermore, the basicity of the nucleophile is a key factor; more basic amines are generally more reactive in SNAr reactions. However, in acid-catalyzed reactions, the concentration of the more reactive protonated chloropyrimidine species is inversely related to the acidity, which can favor reactions with less basic, and thus less reactive, chloropyrimidines. arkat-usa.org

Solvent Effects on Reaction Kinetics and Mechanism

Solvents exert a profound influence on the kinetics and mechanism of SNAr reactions. nih.gov The polarity of the solvent and its ability to form hydrogen bonds are particularly important. uchile.cl For instance, the reaction of 2,4-dinitrobenzenesulfonyl chloride with piperidine is favored in polar solvents capable of donating or accepting hydrogen bonds, while the reaction with propylamine is favored in solvents that can only accept hydrogen bonds. uchile.cl

Protic solvents can retard SNAr reactions by solvating the nucleophile, but in combination with a counterion, they can promote the reaction. researchgate.net In some cases, the solvent can also act as a nucleophile, leading to solvolysis products, especially in the presence of a high concentration of alkoxide ions. mdpi.com The choice of solvent can therefore be a powerful tool to control the reaction outcome and even achieve regioselectivity. researchgate.net For example, deep eutectic solvents (DES) have been used to achieve excellent regioselectivity in SNAr reactions. researchgate.net

| Reactants | Solvent Type | Effect on Rate | Reference |

|---|---|---|---|

| 2,4-Dinitrobenzenesulfonyl chloride + Piperidine | Polar, H-bond donor/acceptor | Favored | uchile.cl |

| 2,4-Dinitrobenzenesulfonyl chloride + Propylamine | H-bond acceptor | Favored | uchile.cl |

| General SNAr | Protic solvent alone | Retards | researchgate.net |

| General SNAr | Protic solvent + counterion | Promotes | researchgate.net |

Mechanistic Pathways of Amination Reactions

The amination of chloropyrimidines typically proceeds through a stepwise SNAr mechanism. nih.gov This process involves the initial attack of the nucleophile to form a tetrahedral intermediate, followed by the departure of the leaving group to restore aromaticity. wikipedia.orgnih.gov

Bimolecular Mechanisms and Rate-Determining Steps

SNAr reactions are generally bimolecular, meaning both the substrate and the nucleophile are involved in the rate-determining step. youtube.com Kinetic studies often show second-order kinetics, first order in both the chloropyrimidine and the amine. youtube.com The rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which leads to the disruption of aromaticity and the formation of a high-energy intermediate. wikipedia.orgmasterorganicchemistry.com The subsequent expulsion of the chloride ion is a faster process as it restores the stable aromatic system. wikipedia.orgmasterorganicchemistry.com However, the nature of the specific reactants and conditions can sometimes lead to a shift in the rate-determining step.

Role of Meisenheimer Complexes in Nucleophilic Substitution

The intermediate formed during SNAr reactions is known as a Meisenheimer complex. wikipedia.orgwikipedia.org This is an anionic sigma-adduct formed by the addition of the nucleophile to the electron-deficient aromatic ring. nih.govmdpi.com The stability of the Meisenheimer complex is a key factor in the reaction pathway. Electron-withdrawing groups on the pyrimidine ring help to stabilize this negatively charged intermediate, thereby facilitating the reaction. wikipedia.orgbyjus.com

Cine and Direct Amination Mechanisms

The amination of chloropyrimidines can proceed through different mechanistic pathways, most notably direct nucleophilic aromatic substitution (SNAr) and the SN(ANRORC) mechanism.

Direct Amination (SNAr): In the SNAr mechanism, a nucleophile, such as an amine, directly attacks the carbon atom bearing the leaving group (the chlorine atom). This reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex. For many chloropyrimidines, direct substitution is a common pathway. researchgate.net However, the reaction of heteroaryl chlorides, including those in the pyrimidine series, with amines in water in the presence of potassium fluoride (B91410) can lead to a facile SNAr reaction. researchgate.net

SN(ANRORC) Mechanism: A more complex pathway is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgacs.org This mechanism is particularly relevant for the reactions of substituted pyrimidines with strong nucleophiles like metal amides (e.g., sodium amide) in liquid ammonia (B1221849). wikipedia.org The key feature of the ANRORC mechanism is that it involves a ring-opening of the pyrimidine ring, followed by a ring-closure to form the aminated product, which can sometimes lead to rearrangements. wikipedia.orgrsc.org Isotope labeling studies have provided strong evidence for this mechanism by demonstrating that one of the ring nitrogen atoms can be displaced by the nitrogen atom of the nucleophile. wikipedia.org

The choice between the SNAr and SN(ANRORC) pathway is influenced by several factors including the nucleophile, the solvent, and the specific substitution pattern of the pyrimidine ring.

N-Nitroso Group-Assisted Substitution Reactions

The introduction of an N-nitroso group can significantly activate the pyrimidine ring towards nucleophilic substitution. This strategy has been employed for the synthesis of various pyrimidinediamines. The process involves the N-nitrosation of a pyrimidine amine, which is then followed by a nucleophilic substitution reaction and subsequent denitrosation. researchgate.net

An N-nitroso group acts as a powerful electron-withdrawing group, which facilitates the nucleophilic attack on the chloropyrimidine. This allows for the substitution reaction to occur under milder conditions than would otherwise be required. thieme-connect.com This approach has been shown to be effective for the synthesis of a variety of substituted pyrimidine-4,6- and -2,4-diamines. researchgate.netthieme-connect.com The N-nitroso group can be readily removed after the substitution, making it a useful activating group in the synthesis of these compounds. thieme-connect.com

| Starting Material | Reagents | Product | Key Feature |

| N-substituted 6-chloropyrimidineamines | 1. Nitrosating agent 2. Amine 3. Denitrosation agent | Pyrimidinediamines | N-nitroso group activates the ring for nucleophilic substitution. |

Other Significant Chemical Transformations

The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This transformation can alter the electronic properties of the ring, influencing its reactivity in subsequent reactions. Common oxidizing agents for this purpose include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA). rsc.org The N-oxidation of chloropyrimidines can sometimes be challenging. For instance, the reaction of 2,6-disubstituted-4-chloropyrimidines with hydrogen peroxide in acetic acid may lead to rearrangement products instead of the desired N-oxides. However, the use of mono-permaleic acid has been shown to be successful in the preparation of chloropyrimidine N-oxides. jst.go.jp

In some cases, N-oxidation can facilitate other reactions, such as dechlorination. For example, the N-oxidation of chloropyridines has been shown to lower the energy barrier for the dechlorination process. nih.gov

| Starting Material | Oxidizing Agent | Product |

| 2,6-disubstituted-4-chloropyrimidines | mono-permaleic acid | Chloropyrimidine N-oxides |

| Furazano-pyrimidine | m-chloroperoxybenzoic acid (mCPBA) | Diamino-pyrimidine mono-N-oxide |

| Furazano-pyrimidine | Trifluoroacetic anhydride (B1165640) (TFAA) and hydrogen peroxide | Nitrate salt of diamino-pyrimidine mono-N-oxide |

The reduction of chloropyrimidines can involve either the removal of the chlorine atom (dehalogenation) or the reduction of the pyrimidine ring itself. Catalytic hydrogenation is a common method for the dehalogenation of chloropyrimidines. oregonstate.edu Catalysts such as palladium on carbon (Pd/C) are often used for this purpose, typically in the presence of a base like magnesium oxide or sodium hydroxide (B78521) to neutralize the hydrogen chloride that is formed. oregonstate.edu

The complete reduction of the pyrimidine ring is also possible, though it can be more challenging. The choice of reducing agent and reaction conditions determines the outcome of the reaction. For instance, using zinc dust in an aqueous alkaline medium has been reported for the reduction of 2-amino-4-chloropyrimidine. oregonstate.edu

| Starting Material | Reducing Agent/Catalyst | Solvent/Conditions | Product |

| 2,4-dichloropyrimidine | Palladium catalyst | Aqueous ethanol (B145695) with magnesium oxide | Dehalogenated and partially reduced pyrimidine derivatives |

| 2-amino-4-chloropyrimidine | Zinc dust | Aqueous alkaline dispersion | 2-aminopyrimidine |

The methanamine group in (6-Chloropyrimidin-4-yl)methanamine provides a reactive site for a variety of chemical modifications. The primary amine can undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form a wide range of derivatives. These derivatization reactions are crucial for the synthesis of new compounds with potentially interesting biological activities or material properties.

The derivatization of amino groups often requires protecting groups if other reactive sites are present in the molecule. For amino acids, which also contain a primary amine, derivatization techniques like silylation are commonly used to increase volatility for analysis by gas chromatography. sigmaaldrich.com Similar strategies can be applied to the methanamine moiety of this compound to facilitate specific chemical transformations or for analytical purposes.

Design and Scaffold Diversity in Pyrimidine Chemistry

Principles of Conformational Design for Pyrimidine (B1678525) Scaffolds

The three-dimensional (3D) shape and conformational flexibility of a molecule are critical determinants of its biological activity, influencing how it interacts with protein targets. nih.govnih.govfrontiersin.org The design of pyrimidine-based compounds, therefore, heavily relies on controlling these properties.

The 3D shape of a molecule can be quantitatively described and classified using chemoinformatic tools such as Principal Moment of Inertia (PMI) analysis. frontiersin.orgfrontiersin.org PMI plots characterize molecular shape by plotting the normalized principal moments of inertia (I1, I2, I3) on a triangular graph. The corners of this triangle represent idealized shapes: rod, disk, and sphere. This analysis allows chemists to compare the shape diversity of a newly synthesized library of compounds against known bioactive molecules and natural products. frontiersin.org

For instance, while many known pyrimidine-containing drugs are structurally flat, advanced synthetic strategies aim to create pyrimidine-embedded scaffolds with greater 3D complexity, occupying a wider area on the PMI plot. frontiersin.orgfrontiersin.org A compound like (6-Chloropyrimidin-4-yl)methanamine serves as a foundational unit for such efforts. Its core pyrimidine ring is planar, but the aminomethyl group provides a vector for building outwards in three dimensions. The subsequent modifications and cyclizations originating from this building block lead to molecules with diverse shapes, ranging from flexible macrocycles to rigid bridged systems, thereby increasing their potential for novel biological interactions compared to flat pyrimidine analogs. frontiersin.org

A central theme in scaffold design is the balance between molecular rigidity and flexibility. nih.govnih.gov

Rigid Scaffolds: Conformationally constrained molecules can pre-organize their functional groups into a specific orientation that is optimal for binding to a biological target. This can lead to high affinity and selectivity. nih.govbiorxiv.org Studies have shown that rigid scaffolds are a common feature in potent kinase inhibitors. biorxiv.org

Flexible Scaffolds: Molecules with conformational flexibility can adapt their shape to fit a binding site, a process known as "induced fit." This is particularly important for medium-sized rings and macrocycles, which can exist as multiple low-energy conformers. frontiersin.org

The design of diverse chemical libraries often involves creating sets of molecules with varying degrees of flexibility to systematically investigate the structure-activity relationship. nih.govnih.govfrontiersin.org Starting from this compound, synthetic routes can be devised to produce either rigid bridged systems or flexible macrocycles, allowing for a thorough exploration of the impact of scaffold flexibility on biological function. frontiersin.org

Development of Pyrimidine-Embedded Medium/Macrocycles and Bridged Systems

Building upon the principles of conformational design, significant research has focused on synthesizing pyrimidine-embedded cyclic structures. These complex scaffolds are valuable for targeting challenging protein-protein interactions. A key strategy involves the skeletal transformation of rigid tricyclic precursors, which can be synthesized from functionalized pyrimidines. nih.govfrontiersin.org

| System Type | Ring Size | Key Structural Feature | Conformational Property | Reference |

|---|---|---|---|---|

| Medium Cycle | 7-10 Members | Pyrimidine-embedded monocyclic ring | Flexible (multiple low-energy conformers) | nih.govfrontiersin.org |

| Macrocycle | 11-14 Members | Large pyrimidine-embedded monocyclic ring | Highly Flexible | nih.govnih.gov |

| Bridged System | Variable (e.g., 6,5,6-tricycle) | Polycyclic, rigid framework containing a pyrimidine ring | Rigid (conformationally restricted) | nih.govnih.gov |

Design of Hybrid Pyrimidine Scaffolds

Hybrid scaffolds that combine the pyrimidine core with other biologically important heterocycles have proven to be a fruitful area of drug discovery. The dual reactivity of this compound makes it a powerful linker for creating such conjugates.

Both indole (B1671886) and pyrimidine moieties are prevalent in anticancer agents. richmond.edu Combining them into a single molecule is a common strategy to develop novel therapeutics. A straightforward approach to synthesizing indole-pyrimidine conjugates involves the nucleophilic aromatic substitution of a halogenated pyrimidine.

Specifically, the chlorine atom at the C6 position of this compound can be displaced by an amino-functionalized indole. This reaction, typically conducted in a suitable solvent with a base or under mild heating, forges a stable amine linkage between the two heterocyclic systems. The resulting conjugate features the pyrimidine ring, a flexible aminomethyl linker, and the indole scaffold, offering multiple points for further derivatization to optimize biological activity. This synthetic strategy is analogous to methods used to create indazol-pyrimidine derivatives, where 2,4-dichloropyrimidine (B19661) is reacted with 5-aminoindazole. nih.gov

Pyridopyrimidines are fused heterocyclic systems with a wide range of biological activities. rsc.org The synthesis of these scaffolds often involves building a pyridine (B92270) ring onto a pre-existing pyrimidine core. nih.gov this compound can serve as a key precursor in these constructions.

For example, the aminomethyl group can be involved in a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. Subsequent intramolecular cyclization, potentially involving the displacement of the C6-chloro group, would lead to the formation of the fused pyridine ring, yielding a pyridopyrimidine scaffold. The specific substitution pattern on the resulting pyridopyrimidine would depend on the choice of the cyclization partner. Reviews on the chemistry of pyridopyrimidines highlight various methodologies that can be adapted for this purpose. rsc.org

| Hybrid Scaffold | Key Precursors | Connecting Linkage/Reaction | Potential Application | Reference |

|---|---|---|---|---|

| Indole-Pyrimidine | This compound, Amino-indole | Nucleophilic Aromatic Substitution | Anticancer Agents | richmond.edunih.gov |

| Pyridopyrimidine | This compound, Dicarbonyl compound | Condensation and Intramolecular Cyclization | EGFR Inhibitors | rsc.orgnih.gov |

Research on this compound in Pyrimidine-Chalcone Hybrids Remains Undisclosed

Extensive searches of scientific literature and chemical databases have revealed no specific information regarding the use of the chemical compound This compound in the design, synthesis, or study of pyrimidine-chalcone hybrid structures.

Chalcones, which are α,β-unsaturated ketones, serve as versatile starting materials for the synthesis of various heterocyclic compounds, including pyrimidines. The typical synthetic routes to pyrimidine-chalcone hybrids involve the cyclocondensation of a chalcone (B49325) derivative with a reagent such as urea, thiourea, or guanidine, which provides the pyrimidine ring. Another common approach is the reaction of a pre-functionalized pyrimidine with a chalcone moiety.

However, a thorough investigation into academic and patent databases yielded no instances where this compound was employed as a reactant or building block in the creation of these hybrid structures. The scientific literature on pyrimidine-chalcone hybrids is extensive, detailing a wide array of synthetic methodologies and exploring their potential applications in medicinal chemistry. Despite this, the specific role or reaction of this compound in this context appears to be an unexplored area of research, or at least, not one that has been published in the available public domain.

Therefore, it is not possible to provide an article detailing the research findings on pyrimidine-chalcone hybrid structures derived from or incorporating this compound as per the requested outline. The absence of this specific information in the current body of scientific literature prevents the generation of a scientifically accurate and evidence-based article on this particular subject.

Synthetic Utility and Applications As Chemical Building Blocks

(6-Chloropyrimidin-4-yl)methanamine as a Precursor for Complex Molecules

The inherent reactivity of this compound makes it an ideal starting material for the construction of more elaborate molecular frameworks. The presence of both a nucleophilic amino group and an electrophilic chloro-substituted pyrimidine (B1678525) ring allows for a stepwise and controlled introduction of various functionalities.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The pyrimidine motif is a cornerstone in the development of numerous therapeutic agents, particularly in the realm of kinase inhibitors. The general structure of this compound provides a key scaffold that can be elaborated to target specific biological pathways. For instance, the aminomethyl group can be acylated or alkylated to introduce side chains that interact with the active sites of enzymes, while the chloro group serves as a handle for introducing larger, often aromatic, substituents that can enhance binding affinity and selectivity.

A notable application of pyrimidine-based compounds is in the development of Cyclin-Dependent Kinase (CDK) inhibitors, which are crucial in cancer therapy. nih.govnih.govencyclopedia.pubbohrium.com The general strategy involves the displacement of the chloro group with anilines or other nitrogen-containing heterocycles, followed by modification of the aminomethyl group to optimize pharmacological properties. This approach has led to the discovery of potent and selective inhibitors of CDK4/6, which play a critical role in cell cycle regulation. nih.govencyclopedia.pub The dysregulation of the cell cycle is a hallmark of cancer, making CDK inhibitors a promising class of anticancer drugs. nih.gov

| Pharmacological Scaffold | Key Synthetic Transformation | Therapeutic Target |

| 2,4-Disubstituted Pyrimidines | Nucleophilic aromatic substitution at C4 and C6 | Kinases (e.g., CDKs) |

| Purine Analogues | Cyclization reactions involving the pyrimidine ring | CDKs, other kinases |

| Fused Pyrimidine Systems | Intramolecular cyclization post-functionalization | Various enzymes and receptors |

Application in Agrochemical Synthesis

The pyrimidine core is also a prevalent feature in a variety of agrochemicals, including fungicides and herbicides. While specific examples detailing the direct use of this compound in commercial agrochemical synthesis are not extensively documented in publicly available literature, the functional group tolerance and reactivity profile of this compound make it a highly probable intermediate. The chloropyrimidine moiety can be transformed into various toxophores, while the aminomethyl group can be modified to influence the compound's uptake, translocation, and metabolic stability in plants.

Functionalization Potential of the Chloropyrimidine Core

The chloropyrimidine ring of this compound is the primary site for synthetic diversification, offering multiple avenues for the introduction of a wide range of substituents.

Introduction of Diverse Substituents via Chloro Group Displacement

The chlorine atom at the C6 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.govnih.govlibretexts.orgyoutube.com This reaction is a cornerstone of pyrimidine chemistry and allows for the facile introduction of a vast array of nucleophiles, including amines, alcohols, thiols, and carbanions. The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the pyrimidine ring itself.

The displacement of the chloro group is a highly efficient method for building molecular complexity. For example, reaction with various anilines can introduce substituted phenyl groups, which are crucial for the activity of many kinase inhibitors. Similarly, reaction with alcohols or thiols can lead to the formation of ether and thioether linkages, respectively, further expanding the accessible chemical space. The conditions for these substitution reactions can often be tuned to achieve high yields and selectivity.

| Nucleophile | Resulting Functional Group | Potential Application |

| Primary/Secondary Amines | Substituted Amines | Kinase Inhibitors, GPCR Ligands |

| Alcohols/Phenols | Ethers/Aryl Ethers | Herbicides, Antiviral Agents |

| Thiols/Thiophenols | Thioethers/Aryl Thioethers | Antifungal Agents, Enzyme Inhibitors |

| Organometallic Reagents | Carbon-Carbon Bonds | Novel Scaffolds, Bioisosteres |

Exploration of Reactivity at Other Positions (e.g., C2)

While the C6-chloro group is the most reactive site for nucleophilic attack, the C2 position of the pyrimidine ring also presents opportunities for functionalization. Although less electrophilic than the C4/C6 positions, the C2 position can be activated towards nucleophilic substitution, particularly if the C4 and C6 positions are already substituted. This sequential functionalization allows for the creation of highly decorated pyrimidine scaffolds.

Furthermore, metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce carbon-based substituents at various positions on the pyrimidine ring, including C2, provided a suitable leaving group (like a halogen) is present at that position. This strategy significantly broadens the scope of accessible analogues.

Strategy for Library Synthesis and Combinatorial Chemistry

The robust and predictable reactivity of this compound makes it an excellent building block for the construction of compound libraries for high-throughput screening. enamine.net The principles of combinatorial chemistry, which involve the systematic and repetitive covalent connection of a set of different "building blocks" to a molecular scaffold, are well-suited to the chemistry of this compound. enamine.net

Computational and Theoretical Investigations in 6 Chloropyrimidin 4 Yl Methanamine Research

Molecular Modeling and Docking Studies of Pyrimidine (B1678525) Derivatives

Molecular modeling and docking studies are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In the context of pyrimidine derivatives, these studies are crucial for understanding how these molecules interact with biological targets, such as proteins and enzymes. nih.govnih.gov This understanding is fundamental in medicinal chemistry for the design of new drugs. nih.govmdpi.com

Analysis of Ligand-Protein Interactions and Binding Modes

Docking studies elucidate the specific interactions between a ligand, such as a pyrimidine derivative, and the amino acid residues within the active site of a target protein. These interactions are critical for the biological activity of the compound. Common interactions observed include hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.govtandfonline.com For instance, in studies of pyrimidine derivatives as potential enzyme inhibitors, docking simulations can identify key hydrogen bonds with specific residues like Gln-791 and Met-793 or hydrophobic interactions with residues like Leu-718. tandfonline.com The binding affinity is often quantified by a docking score, where a more negative score typically indicates a more favorable interaction. rjptonline.orgremedypublications.com These computational predictions help in rationalizing the structure-activity relationships and in designing new derivatives with improved potency and selectivity. remedypublications.comrsc.org

| Interaction Type | Description | Example Interacting Residues | Significance |

|---|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Gln, Met, Cys, Ser, Glu tandfonline.commdpi.com | Crucial for binding affinity and specificity. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | Leu, Ile tandfonline.comrsc.org | Contributes significantly to the stability of the ligand-protein complex. |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | - | Stabilizes the binding of aromatic ligands within the protein's active site. nih.gov |

| Ionic Bonds | Electrostatic attraction between oppositely charged ions. | - | Can form strong interactions that anchor the ligand in the binding pocket. |

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of molecules. jchemrev.comresearchgate.net These methods provide a detailed understanding of reaction mechanisms, which is essential for optimizing synthetic routes and predicting the outcomes of chemical reactions involving pyrimidine derivatives. jchemrev.comacs.orgjchemrev.com

Computational Analysis of SNAr Reaction Pathways

The Nucleophilic Aromatic Substitution (SNAr) reaction is a fundamental process for the functionalization of chloropyrimidines. wuxiapptec.com Computational analysis using DFT can map out the potential energy surface of the SNAr reaction, helping to predict its feasibility and regioselectivity. wuxibiology.com For dichloropyrimidines, which are precursors to compounds like (6-Chloropyrimidin-4-yl)methanamine, DFT calculations can determine whether a nucleophile will preferentially attack at the C2 or C4 position. wuxiapptec.com This is often rationalized by analyzing the Lowest Unoccupied Molecular Orbital (LUMO), where a larger LUMO lobe on a particular carbon atom suggests it is more susceptible to nucleophilic attack. wuxiapptec.comwuxibiology.com

Energetic and Transition State Analysis

By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide a complete energetic profile of a reaction pathway. wuxibiology.com The activation energy (the energy barrier that must be overcome for a reaction to occur) is determined by the energy of the transition state relative to the reactants. wuxibiology.comwuxiapptec.com Comparing the activation energies for competing pathways, such as nucleophilic attack at different positions on the pyrimidine ring, allows for the prediction of the major product. wuxiapptec.comwuxibiology.com For example, a lower calculated energy barrier for attack at the C4 position compared to the C2 position would indicate that the C4-substituted product will be formed preferentially. wuxiapptec.com These calculations have proven to be highly predictive and consistent with experimental observations. wuxiapptec.com

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| Nucleophilic Attack at C2 | 35.07 wuxibiology.com | Minor Product |

| Nucleophilic Attack at C4 | 28.45 wuxibiology.com | Major Product |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in establishing these relationships by creating mathematical models that correlate structural or physicochemical properties with activity. nih.gov

Prediction of Reactivity and Selectivity

Computational SAR and QSAR models can predict the reactivity and selectivity of new, unsynthesized pyrimidine derivatives. nih.gov By analyzing a dataset of known compounds and their activities, these models identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence a molecule's behavior. rsc.org For instance, quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO, dipole moment, and electrostatic potential can be used as descriptors to predict reactivity. nih.gov These predictive models are cost-effective and time-saving tools that guide the design of novel compounds with desired properties, minimizing trial-and-error in the laboratory. nih.govnih.gov

| Descriptor Type | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Describes the electronic distribution and susceptibility to reaction. nih.gov |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, affecting its fit in a binding site. |

| Hydrophobic | LogP | Measures the lipophilicity of the molecule, influencing its membrane permeability and binding. rsc.org |

| Topological | Connectivity Indices | Quantifies aspects of molecular structure and branching. |

Conformational Analysis and its Impact on Chemical Properties

The spatial arrangement of atoms and functional groups in this compound is a critical determinant of its chemical behavior. Conformational analysis, through computational and theoretical methods, provides insights into the molecule's preferred three-dimensional structures, the energy barriers separating these conformations, and how these structural nuances influence its reactivity and intermolecular interactions.

The primary degrees of conformational freedom in this compound involve the rotation of the aminomethyl group (-CH₂NH₂) relative to the pyrimidine ring and the potential for out-of-plane distortion of the pyrimidine ring itself.

Rotational Isomers of the Aminomethyl Group

The bond connecting the methylene carbon to the C4 position of the pyrimidine ring allows for rotation, leading to different spatial orientations of the amino group with respect to the heterocyclic ring. Theoretical calculations on similar aminopyrimidines suggest that the energy barrier for this rotation is relatively low. This indicates that at room temperature, the aminomethyl group is not locked into a single position but rather exists as a dynamic equilibrium of multiple conformers.

The relative energies of these rotational isomers are influenced by a combination of steric and electronic effects. The most stable conformers are those that minimize steric hindrance between the amino group and the adjacent chlorine atom at the C6 position and the nitrogen atom at the N3 position of the pyrimidine ring. Furthermore, electronic interactions, such as hyperconjugation between the C-H bonds of the methylene group and the π-system of the pyrimidine ring, can contribute to the stability of certain conformations.

Flexibility of the Pyrimidine Ring

While aromatic rings are often depicted as planar, theoretical studies on pyrimidine derivatives, particularly those found in nucleic acids, have shown that the ring can exhibit a degree of flexibility. The pyrimidine ring in this compound can potentially adopt non-planar conformations, such as boat or chair forms, although these are expected to be of higher energy than the planar or near-planar form. The energy required for such distortions is generally modest, suggesting that a fraction of the molecules in a given population may exist in a non-planar state.

Impact on Chemical Properties

The conformational preferences of this compound have a direct impact on its chemical properties:

Reactivity: The accessibility of the lone pair of electrons on the amino group and the nitrogen atoms of the pyrimidine ring is conformation-dependent. A particular rotational conformation might shield or expose these sites, thereby influencing the molecule's ability to act as a nucleophile or a base. Similarly, the orientation of the aminomethyl group can affect the electrophilicity of the carbon atoms in the pyrimidine ring.

Intermolecular Interactions: The ability of this compound to form hydrogen bonds is crucial for its interaction with other molecules, including biological targets. The spatial disposition of the amino group's hydrogen atoms and the pyrimidine's nitrogen atoms, as dictated by its conformation, will determine the geometry and strength of these hydrogen bonds.

Spectroscopic Properties: The different conformers of the molecule will have distinct spectroscopic signatures. For instance, the coupling constants observed in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the dihedral angles between adjacent protons, which are a direct reflection of the molecule's conformation.

Representative Molecular Geometry

While a complete set of experimental geometric parameters for every conformer of this compound is not available, computational studies on related substituted pyrimidines provide a basis for estimating its bond lengths and angles. The following table presents a set of plausible geometric parameters for the molecule, derived from theoretical calculations on similar structures researchgate.net.

| Parameter | Value |

| Bond Lengths (Å) | |

| C4-C5 | 1.39 |

| C5-C6 | 1.38 |

| C6-N1 | 1.33 |

| N1-C2 | 1.34 |

| C2-N3 | 1.33 |

| N3-C4 | 1.34 |

| C4-C7 | 1.51 |

| C7-N8 | 1.46 |

| C6-Cl | 1.74 |

| **Bond Angles (°) ** | |

| N3-C4-C5 | 122.5 |

| C4-C5-C6 | 117.0 |

| C5-C6-N1 | 123.0 |

| C6-N1-C2 | 115.5 |

| N1-C2-N3 | 128.0 |

| C2-N3-C4 | 114.0 |

| C5-C4-C7 | 120.0 |

| N3-C4-C7 | 117.5 |

| C4-C7-N8 | 111.0 |

常见问题

Q. What are the standard synthetic routes for (6-Chloropyrimidin-4-yl)methanamine in academic research?

this compound is synthesized via nucleophilic substitution or phosphorylation reactions. A common method involves reacting 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one with phosphoryl chloride (POCl₃) at 100°C, followed by quenching with ice-water and extraction with dichloromethane. This yields the crude product, confirmed by LCMS (m/z 217 [M+H]⁺) and HPLC retention time (1.03 minutes) . Alternatively, intermediates like methyl 2-(6-chloropyrimidin-4-yl)acetate are used as building blocks for further functionalization .

Q. Which analytical techniques are employed to characterize this compound?

Key techniques include:

- LCMS/HPLC : For purity assessment and molecular ion confirmation (m/z 217 [M+H]⁺; retention time 1.03 minutes) .

- X-ray crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for structural determination, particularly for resolving crystal packing and hydrogen-bonding networks .

- NMR spectroscopy : To confirm substituent positions and amine functionality.

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Waste disposal : Segregate waste and transfer to certified hazardous waste treatment facilities to avoid environmental contamination .

- Ventilation : Use fume hoods to prevent inhalation exposure.

Advanced Research Questions

Q. How does the chlorine substituent in this compound influence its reactivity and biological activity?

The chlorine atom at the 6-position enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). It also modulates bioactivity by improving binding affinity to targets like kinases or receptors. Studies on pyrimidine analogs show that halogenation at specific positions can enhance metabolic stability and selectivity .

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for this compound?

- Iterative refinement : Use SHELXL for high-resolution crystallographic data, adjusting parameters like thermal displacement and occupancy .

- Validation tools : Cross-check NMR/LCMS data with computational models (e.g., DFT calculations).

- Collaborative analysis : Apply qualitative research frameworks to iteratively reconcile discrepancies between experimental and theoretical results .

Q. What pharmacological applications have been explored for this compound derivatives?

Derivatives of this compound are investigated as:

Q. How is this compound utilized as an intermediate in multi-step syntheses?

It serves as a precursor for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。